molecular formula C11H17NO B13288032 2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol

2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol

Cat. No.: B13288032
M. Wt: 179.26 g/mol
InChI Key: FXIVNKDEUHITNZ-UHFFFAOYSA-N
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Description

2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol is an organic compound with a complex structure It is characterized by the presence of a 2,5-dimethylphenyl group attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 2,5-dimethylbenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2,5-Dimethylbenzylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the amine group.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the synthesis process. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a secondary amine.

Scientific Research Applications

2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are typically related to its ability to form hydrogen bonds and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,5-Dimethylphenyl)methyl]amino}ethanol
  • 2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol
  • 2-{[(2,5-Dimethylphenyl)methyl]amino}butan-1-ol

Uniqueness

2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)methylamino]ethanol

InChI

InChI=1S/C11H17NO/c1-9-3-4-10(2)11(7-9)8-12-5-6-13/h3-4,7,12-13H,5-6,8H2,1-2H3

InChI Key

FXIVNKDEUHITNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CNCCO

Origin of Product

United States

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